N-hydroxy-2-methoxypyridine-3-carboximidamide
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Overview
Description
N-hydroxy-2-methoxypyridine-3-carboximidamide is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.16 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and a carboximidamide group, along with a hydroxyl group attached to the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-methoxypyridine-3-carboximidamide typically involves the reaction of 2-methoxypyridine-3-carboximidamide with hydroxylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-methoxypyridine-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-hydroxy-2-methoxypyridine-3-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-hydroxy-2-methoxypyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group attached to the nitrogen atom plays a crucial role in its reactivity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-2-methoxypyridine-3-carboxamide
- N-hydroxy-2-methoxypyridine-3-carboxylate
- N-hydroxy-2-methoxypyridine-3-carboxylic acid
Uniqueness
N-hydroxy-2-methoxypyridine-3-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-hydroxy-2-methoxypyridine-3-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7-5(6(8)10-11)3-2-4-9-7/h2-4,11H,1H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYUQMMNNYGOOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=N1)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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